molecular formula C27H27FN4O2S B11110487 N-(4-ethylbenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide

N-(4-ethylbenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide

Cat. No.: B11110487
M. Wt: 490.6 g/mol
InChI Key: BUZXXVLPBVZYRJ-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core with a ketone group at position 2. The structure includes a 4-ethylbenzyl group attached to the piperidine carboxamide moiety and a 2-fluorophenyl substituent at position 7 of the thienopyrimidine ring. Such derivatives are often explored for their kinase inhibitory activity, leveraging the pyrimidine scaffold’s ability to mimic ATP-binding motifs in enzyme active sites .

Properties

Molecular Formula

C27H27FN4O2S

Molecular Weight

490.6 g/mol

IUPAC Name

N-[(4-ethylphenyl)methyl]-1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C27H27FN4O2S/c1-2-17-7-9-18(10-8-17)15-29-25(33)19-11-13-32(14-12-19)27-30-23-21(16-35-24(23)26(34)31-27)20-5-3-4-6-22(20)28/h3-10,16,19H,2,11-15H2,1H3,(H,29,33)(H,30,31,34)

InChI Key

BUZXXVLPBVZYRJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylbenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the thieno[3,2-d]pyrimidine core, the introduction of the piperidine ring, and the attachment of the ethylbenzyl and fluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as crystallization, filtration, and purification to obtain the final product in a form suitable for further use or study.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylbenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or alcohols, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(4-ethylbenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It can be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism by which N-(4-ethylbenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Variations

The thieno[3,2-d]pyrimidin-4-one core distinguishes the target compound from other pyrimidine derivatives. For example:

  • Compound 51 (): Features a tetrahydropyrimidine ring (saturated pyrimidine), which may enhance conformational flexibility but reduce aromatic stacking interactions compared to the rigid thienopyrimidine core .
  • non-kinase targets) .

Substituent Analysis

Substituent variations significantly influence pharmacological profiles:

Compound Name Benzyl/Phenyl Substituents Key Structural Differences Hypothesized Impact
Target Compound 4-ethylbenzyl, 7-(2-fluorophenyl) Ethyl group (moderate lipophilicity) Balanced logP for membrane permeability
Compound 2,4-difluorobenzyl, 7-(3-methylphenyl) Difluoro (electron-withdrawing), methyl Increased metabolic stability
Compound 51 () 3-(2,4-difluorobenzyl), N-(3-Cl-4-F-Ph) Chloro-fluorophenyl, difluorobenzyl Enhanced halogen bonding to targets
  • Fluorine vs. Ethyl Groups: The 2-fluorophenyl group in the target compound may improve metabolic stability over non-fluorinated analogs (e.g., 3-methylphenyl in ), while the 4-ethylbenzyl group could reduce steric hindrance compared to bulkier substituents .

Spectroscopic Characterization

Key data for structural confirmation (melting points, IR, NMR, MS) align with practices in and :

  • IR : Peaks for C=O (1670–1700 cm⁻¹) and C-F (1100–1250 cm⁻¹) .
  • ¹H NMR: Signals for ethylbenzyl protons (δ 1.2–1.4 ppm, triplet) and thienopyrimidine aromatic protons (δ 7.2–8.1 ppm) .

Research Findings and Implications

  • Compound : The 2,4-difluorobenzyl group may improve blood-brain barrier penetration compared to the target’s 4-ethylbenzyl group, but with higher polarity .
  • Compound : The pyrazolo-pyrimidine core with a sulfonamide group suggests solubility advantages but reduced kinase selectivity .

Biological Activity

N-(4-ethylbenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is a complex organic compound known for its significant biological activity, particularly in the context of cancer therapy. This compound features a piperidine ring with a carboxamide group and a thieno[3,2-d]pyrimidine moiety, which are critical for its pharmacological properties. This article will explore the biological activity of this compound, including its synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Piperidine Ring : Provides a basic nitrogen atom that can interact with biological macromolecules.
  • Thieno[3,2-d]pyrimidine Moiety : Contributes to the compound's ability to inhibit specific protein kinases.
  • Substituents : The 2-fluorophenyl and 4-ethylbenzyl groups enhance lipophilicity, potentially affecting the compound's pharmacokinetics.

Molecular Characteristics

PropertyValue
Molecular Weight490.6 g/mol
Chemical FormulaC24H26FN3O2S
SolubilitySoluble in organic solvents

Research indicates that this compound acts primarily as an ATP-competitive inhibitor of certain protein kinases. These kinases are crucial in regulating cell proliferation and survival pathways, making this compound a potential candidate for cancer therapy.

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against various protein kinases. For example:

  • Protein Kinase B (PKB/Akt) : Inhibition leads to reduced cell survival in cancer cell lines.
  • Mitogen-Activated Protein Kinases (MAPKs) : Impairs signaling pathways involved in tumor growth.

Case Studies

  • Xenograft Models : In vivo studies using xenograft models of human tumors have shown that treatment with this compound significantly reduces tumor size compared to control groups. This effect is attributed to its ability to interfere with critical signaling pathways.
  • Cell Line Studies : Various cancer cell lines treated with the compound exhibited decreased proliferation rates and increased apoptosis, indicating its potential as an anticancer agent.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidinePiperidine core with pyrrolo-pyrimidineStronger selectivity for PKB over PKA
CCT128930Analogous piperidine structurePotent ATP competitive inhibitor with good selectivity
Other ThienopyrimidinesVaried substitutions on thienopyrimidineDifferent biological targets and selectivity profiles

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